3-Octenylsuccinic anhydride

Overview

Description

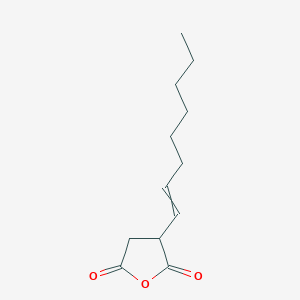

3-Octenylsuccinic anhydride is an organic compound that belongs to the class of anhydrides. It is characterized by the presence of a succinic anhydride moiety attached to an octenyl group. This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Octenylsuccinic anhydride can be synthesized through the esterification of starch with octenyl succinic anhydride. This process involves the reaction of starch with octenyl succinic anhydride under controlled conditions to yield the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or crystallization techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 3-Octenylsuccinic anhydride undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Hydrolysis: Reaction with water to form succinic acid and octenyl alcohol.

Substitution: Reaction with nucleophiles to replace the anhydride group with other functional groups.

Common Reagents and Conditions:

Esterification: Requires an alcohol and a catalyst, typically conducted at elevated temperatures.

Hydrolysis: Requires water and can be catalyzed by acids or bases.

Substitution: Involves nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed:

Esterification: Formation of octenyl succinate esters.

Hydrolysis: Formation of succinic acid and octenyl alcohol.

Substitution: Formation of substituted succinic anhydrides.

Scientific Research Applications

Food Science Applications

1.1. Modification of Starch

OSA is primarily used to modify starches to enhance their functional properties. The modification process involves esterifying starch with OSA, which introduces octenyl groups that improve emulsifying properties and stability.

- Emulsification : OSA-modified starches act as effective emulsifiers, increasing the viscosity and stability of emulsions. For instance, OSA-modified rice starch has shown significant improvements in emulsifying stability compared to unmodified starch .

- Digestibility : Studies indicate that OSA treatment can increase the content of resistant starch (RS), which is beneficial for developing functional foods aimed at managing blood glucose levels. For example, wheat starch treated with OSA resulted in a 35.6% heat-stable resistant starch content, demonstrating its potential for diabetic food formulations .

Table 1: Functional Properties of OSA-Modified Starches

| Starch Type | Degree of Substitution | Resistant Starch Content (%) | Emulsifying Stability | Viscosity (cP) |

|---|---|---|---|---|

| High-Amylose Japonica | 0.0285 | 35.45 | Improved | 5730 |

| Wheat Starch | 8% OSA | 35.6 | Significant | Not specified |

Biodegradable Films

2.1. Development of Edible Films

OSA-modified starches are increasingly used to create biodegradable films, which are essential for sustainable packaging solutions.

- Film Properties : Research has shown that films made from heat-moisture-treated sago starch modified with OSA exhibit superior mechanical properties, lower water vapor permeability (WVP), and enhanced flexibility compared to unmodified films .

- Optimization Studies : A study optimized the reaction conditions for esterification using response surface methodology, achieving a water contact angle of 104.40° and a significant reduction in water solubility .

Table 2: Properties of Biodegradable Films from OSA-Modified Starch

| Film Type | Water Vapor Permeability (g H₂O.mm/s.m².Pa × 10⁻¹¹) | Water Solubility (%) | Elongation at Break (%) |

|---|---|---|---|

| HMT-OS Film | 28.69 | 26.61 | 85.63 |

| Control (N-OS Film) | Higher than HMT-OS | Higher than HMT-OS | Lower than HMT-OS |

Applications in Emulsions

OSA-modified starches are also utilized in the formulation of Pickering emulsions, where they enhance stability and texture.

- Stability Enhancement : The distribution of OSA groups affects the stability of emulsions significantly. For instance, rice starch modified with a higher concentration of NaOH showed improved shear stability due to a more compact droplet network structure .

Case Studies

4.1. Case Study on Soy Protein Complexes

A study investigated the interaction between OSA-modified starch and soy protein to form binary complexes with epigallocatechin gallate (EGCG). The results indicated that varying the ratio of OSA to soy protein altered the particle size and ζ-potential significantly, suggesting potential applications in functional food development .

4.2. Case Study on Wheat Starch Digestibility

Another research focused on the structural characteristics and digestibility of wheat starch treated with OSA, revealing that increased concentrations led to greater resistant starch content and altered glucose response in vivo .

Mechanism of Action

The mechanism of action of 3-octenylsuccinic anhydride involves its ability to form covalent bonds with various substrates. The anhydride group reacts with nucleophiles, such as hydroxyl or amino groups, to form stable covalent bonds. This reactivity allows it to modify the properties of polymers, proteins, and other molecules, enhancing their functionality and stability .

Comparison with Similar Compounds

Succinic Anhydride: Lacks the octenyl group, making it less hydrophobic.

Maleic Anhydride: Contains a double bond in the anhydride ring, leading to different reactivity.

Phthalic Anhydride: Contains an aromatic ring, resulting in different chemical properties.

Uniqueness: 3-Octenylsuccinic anhydride is unique due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This property makes it particularly useful in applications requiring emulsification and stabilization of mixtures .

Biological Activity

3-Octenylsuccinic anhydride (OSA) is a chemical compound derived from succinic anhydride and is widely used in various applications, including food science, pharmaceuticals, and biopolymers. This article delves into the biological activity of OSA, examining its immunomodulatory effects, antibacterial properties, and potential applications in food technology and drug delivery.

OSA is primarily utilized to modify polysaccharides and proteins to enhance their functional properties. The modification process typically involves the esterification of hydroxyl groups in starch or other biopolymers with OSA. This reaction alters the structural characteristics of the substrates, resulting in improved emulsification, stability, and digestibility.

Table 1: Key Properties of OSA-Modified Compounds

| Property | Description |

|---|---|

| Degree of Substitution (DS) | Varies based on concentration of OSA used |

| Antibacterial Activity | Effective against pathogens like E. coli and S. aureus |

| Immunomodulatory Effects | Activates NF-κB and MAPK signaling pathways |

| Digestibility | Increased resistant starch content in modified starches |

Immunomodulatory Activity

Research indicates that OSA-modified compounds exhibit significant immunomodulatory effects. A study demonstrated that octenyl succinic anhydride modified polysaccharides (OSA-PG) activated both nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades in macrophages. This activation leads to enhanced production of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential role in immune response modulation .

Case Study: Cytokine Production in Macrophages

In a controlled experiment, J774.1 macrophage cells were treated with various concentrations of OSA-PG. The results showed a dose-dependent increase in cytokine production:

- IL-6 Levels : Increased from baseline levels to 150 pg/mL at 100 µg/mL concentration.

- TNF-α Levels : Increased from baseline levels to 200 pg/mL at 100 µg/mL concentration.

These findings underscore the potential of OSA-modified compounds as immunomodulators in therapeutic applications.

Antibacterial Properties

OSA has also been shown to possess antibacterial activity against common pathogens. A study on octenyl succinic anhydride modified inulin (In-OSA) revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy was assessed using the MIC method:

- E. coli : MIC = 1% (w/v)

- S. aureus : MIC = 0.5% (w/v)

The mechanism involved disruption of bacterial cell membranes, leading to leakage of proteins and nucleic acids, which was confirmed through electron microscopy analyses .

Applications in Food Technology

In food science, OSA-modified starches are used to improve the stability and texture of food products. The modification enhances the emulsifying properties of starches, making them suitable for use in various food formulations.

Table 2: Functional Benefits of OSA-Modified Starch

| Application | Benefit |

|---|---|

| Emulsification | Improved stability and viscosity |

| Nutrient Delivery | Enhanced encapsulation properties for vitamins |

| Glycemic Response | Reduced postprandial blood glucose levels |

A recent study indicated that wheat starch modified with OSA produced a significant amount of resistant starch, which is beneficial for controlling blood glucose levels in diabetic diets .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-octenylsuccinic anhydride (OSA) in laboratory settings?

- Methodology : OSA is typically synthesized via the reaction of maleic anhydride with 1-octene under controlled conditions. Key parameters include temperature (25–45°C), reaction time (8–10 hours), and pH (7–8), with catalysts like boric acid improving yield and reducing by-products . Characterization involves FTIR for anhydride group identification (C=O stretch at ~1850 cm⁻¹) and GC-MS for purity analysis .

Q. How do researchers characterize the degree of substitution (DS) in OSA-modified starch?

- Methodology : DS is quantified using titration (e.g., alkaline hydrolysis followed by back-titration of unreacted OSA) or spectroscopic methods (e.g., ¹H NMR integration of OSA’s methylene protons vs. starch’s anhydroglucose units). Response surface methodology (RSM) optimizes DS by modeling variables like pH, temperature, and reaction time .

Q. What factors influence the reactivity of OSA in esterification reactions?

- Critical Factors :

- pH : Higher alkalinity (pH >8) accelerates hydrolysis over esterification, reducing DS .

- Temperature : Elevated temperatures (up to 45°C) enhance reaction kinetics but may degrade heat-sensitive substrates .

- Solvent Polarity : Nonpolar solvents (e.g., acetone) favor anhydride stability, while polar solvents promote hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of OSA in Diels-Alder reactions?

- Methodology : Density functional theory (DFT) or CCSD(T) calculations evaluate transition-state barriers and thermodynamic stability of endo vs. exo adducts. For example, maleic anhydride analogs exhibit a slight kinetic preference for endo isomers, but retro-Diels-Alder pathways may favor exo products under thermal conditions . OSA’s unsaturated chain could introduce steric effects, requiring molecular dynamics simulations to predict regioselectivity .

Q. What strategies resolve contradictory data on OSA’s optimal reaction conditions across studies?

- Approach :

- Meta-Analysis : Compare datasets using ANOVA to identify statistically significant variables (e.g., pH vs. temperature dominance in DS) .

- Error Source Identification : Investigate hydrolysis side reactions via LC-MS or monitor intermediate stability using in situ FTIR .

- Cross-Validation : Reproduce experiments under standardized conditions (e.g., fixed solvent ratios, controlled humidity) to isolate variable effects .

Q. What is the mechanism behind OSA’s role in stabilizing β-carotene emulsions?

- Mechanistic Insight : OSA-modified starch forms amphiphilic helical structures, with hydrophobic octenyl chains embedding into lipid phases and hydrophilic starch stabilizing the aqueous interface. This dual functionality reduces coalescence via steric hindrance. Empirical validation involves measuring emulsion droplet size (dynamic light scattering) and β-carotene retention (HPLC) under varying OSA DS levels .

Q. How does OSA compare to other anhydrides (e.g., maleic, phthalic) in copolymerization reactivity?

- Comparative Analysis : OSA’s long alkyl chain introduces steric hindrance, slowing propagation rates compared to maleic anhydride in alternating copolymers. Sequence distribution analysis (via ¹³C NMR DEPT) and reactivity ratio calculations (penultimate model) reveal OSA’s preference for alternating structures with styrene, similar to maleic anhydride but with reduced alternation efficiency .

Properties

IUPAC Name |

3-oct-1-enyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h7-8,10H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLISWPFVWWWNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052515 | |

| Record name | 1-Octenylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7757-96-2 | |

| Record name | Dihydro-3-(1-octen-1-yl)-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7757-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octenylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.